Benzenamine, N-butyl-2,4,6-trinitro-
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Overview
Description
Benzenamine, N-butyl-2,4,6-trinitro- is an aromatic compound with the molecular formula C10H12N4O6 It is characterized by the presence of a benzene ring substituted with a butyl group and three nitro groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-2,4,6-trinitro- typically involves the nitration of N-butylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of Benzenamine, N-butyl-2,4,6-trinitro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-butyl-2,4,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, N-butyl-2,4,6-trinitro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, N-butyl-2,4,6-trinitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups on the benzene ring make the compound highly reactive towards nucleophiles, leading to the formation of various intermediates and products. The molecular pathways involved include the activation of electrophilic centers and subsequent reactions with nucleophilic species .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4,6-trinitro-: Similar structure but lacks the butyl group.
N-butyl-2,4-dinitroaniline: Contains two nitro groups instead of three.
N-butyl-2,6-dinitroaniline: Contains two nitro groups at different positions.
Uniqueness
Benzenamine, N-butyl-2,4,6-trinitro- is unique due to the presence of three nitro groups and a butyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for unique interactions and applications in various fields .
Properties
CAS No. |
32902-85-5 |
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Molecular Formula |
C10H12N4O6 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
N-butyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C10H12N4O6/c1-2-3-4-11-10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6,11H,2-4H2,1H3 |
InChI Key |
LDTHUMAMJMEYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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